A Methodological and Predictive Guide to the Physicochemical Characterization of 6-chloro-7-methyl-1H-indole-2-carboxylic acid
A Methodological and Predictive Guide to the Physicochemical Characterization of 6-chloro-7-methyl-1H-indole-2-carboxylic acid
Abstract: The indole-2-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the development of novel therapeutics, including potent HIV-1 integrase inhibitors.[1][2] This guide focuses on a specific, promising derivative: 6-chloro-7-methyl-1H-indole-2-carboxylic acid. As this molecule represents a frontier compound with limited published experimental data, this document serves as both a predictive analysis and a methodological framework for its comprehensive physicochemical characterization. We will outline the critical properties—thermal stability, acidity, solubility, and spectroscopic identity—that dictate a compound's viability in a drug discovery pipeline. For each property, we provide field-proven, step-by-step experimental protocols designed for robust and reproducible data generation, underpinned by the scientific rationale for each methodological choice. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals who require a rigorous approach to characterizing novel chemical entities.
Introduction: The Strategic Importance of Physicochemical Profiling
In the landscape of drug discovery, the intrinsic properties of a molecule are as crucial as its biological activity. The indole-2-carboxylic acid moiety has proven to be a versatile scaffold, capable of critical interactions with biological targets.[2] However, derivatives in this class have also been associated with challenging physicochemical profiles, particularly low aqueous solubility, which can severely hamper development.[3][4]
The journey from a promising "hit" to a viable clinical candidate is paved with data. Physicochemical characteristics such as the acid dissociation constant (pKa), lipophilicity (LogP), and solubility are the fundamental determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[5] An early and accurate understanding of these parameters is not merely a data-gathering exercise; it is a critical risk-mitigation strategy that enables chemists to anticipate formulation challenges, predict in vivo behavior, and guide rational structural modifications.
This guide provides the essential experimental framework to thoroughly characterize 6-chloro-7-methyl-1H-indole-2-carboxylic acid, ensuring that subsequent research and development efforts are built upon a foundation of high-quality, reliable data.
Chemical Identity and Predicted Properties
Before embarking on experimental analysis, a clear understanding of the molecule's basic identity is essential. The structural features—a halogenated, methylated indole ring coupled to a carboxylic acid—suggest a molecule with a distinct electronic and steric profile that will govern its behavior.
| Property | Value |
| IUPAC Name | 6-chloro-7-methyl-1H-indole-2-carboxylic acid |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol |
| Canonical SMILES | CC1=C2C(=CC=C1Cl)NC(=C2)C(=O)O |
| Structure | ![]() |
| Predicted Physicochemical Property | Predicted Value | Rationale / Comparative Data |
| XLogP3 | ~3.1 | Based on 6-Chloro-1H-indole-2-carboxylic acid (XLogP3 = 2.9)[6]; the 7-methyl group will contribute to increased lipophilicity. |
| pKa (Acidic) | ~4.1 | Based on the predicted pKa of the structurally similar 6-chloro-7-fluoro-1H-indole-2-carboxylic acid (4.11 ± 0.30).[7] |
| Aqueous Solubility (pH 7.4) | Low (<10 µg/mL) | Related indole carboxamide series exhibit generally low kinetic solubility at physiological pH.[3][4] |
| Hydrogen Bond Donors | 2 | From the indole N-H and carboxylic acid O-H groups.[6] |
| Hydrogen Bond Acceptors | 2 | From the two carboxylic acid oxygen atoms.[6] |
Core Physicochemical Characterization: A Methodological Approach
The following sections detail the gold-standard experimental protocols for determining the critical physicochemical properties of 6-chloro-7-methyl-1H-indole-2-carboxylic acid.
Melting Point and Thermal Stability
Expertise & Experience: The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice. A sharp, defined melting range typically signifies high purity. For indole derivatives, which can be prone to decomposition at elevated temperatures, observing the process is key to understanding thermal stability.
Protocol: Capillary Melting Point Determination
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Calibration: Calibrate the melting point apparatus (e.g., Büchi M-560 or Stuart SMP30) using certified standards with a range of melting points (e.g., vanillin, caffeine, sulfanilamide) to ensure instrument accuracy.
-
Sample Preparation: Finely powder a small amount (2-3 mg) of the dry compound. Tightly pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
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Measurement:
-
Place the capillary in the apparatus.
-
Set a rapid heating ramp (10-20 °C/min) for a preliminary determination of the approximate melting range.
-
For the precise measurement, use a new sample and set a slow ramp rate (1-2 °C/min) starting from ~20 °C below the approximate melting point.
-
-
Data Recording: Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂. Note any signs of decomposition (e.g., color change, charring).
Acid Dissociation Constant (pKa)
Expertise & Experience: The pKa dictates the ionization state of the carboxylic acid at a given pH. This is arguably one of the most critical parameters, as it directly influences solubility, membrane permeability, and the nature of interactions with biological targets. Potentiometric titration is the benchmark method as it provides a direct measure of the compound's buffering capacity against a titrant.
Protocol: Potentiometric Titration for pKa Determination
-
System Setup:
-
Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
-
Use a temperature-controlled vessel maintained at 25 °C or 37 °C to mimic physiological conditions.
-
Use a calibrated micro-burette to dispense a standardized titrant (e.g., 0.01 M KOH or NaOH).
-
-
Sample Preparation: Accurately weigh the compound to prepare a solution of known concentration (e.g., 0.5-1.0 mM) in a suitable solvent system (e.g., 20% Methanol/Water) to ensure solubility at the start of the titration.
-
Titration Workflow:
-
Acidify the initial solution to ~pH 2 with a small amount of standardized HCl to ensure the carboxylic acid is fully protonated.
-
Begin titrating with the standardized base, adding small, precise aliquots.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until ~pH 12 to generate a complete titration curve.
-
-
Data Analysis:
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Plot the pH (y-axis) versus the volume of titrant added (x-axis).
-
Determine the equivalence point from the first derivative of the curve (max d(pH)/d(Volume)).
-
The pKa is the pH value at the half-equivalence point (where half of the acid has been neutralized).
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Thermodynamic Aqueous Solubility
Expertise & Experience: Poor solubility is a primary cause of failure for drug candidates. While kinetic solubility assays are useful for high-throughput screening, thermodynamic solubility provides the true equilibrium value, which is essential for developing formulation strategies and interpreting bioassay results. The shake-flask method, though time-consuming, remains the definitive standard. We measure solubility at pH 7.4 to simulate physiological conditions in the blood and peripheral tissues.
Protocol: Shake-Flask Method for Thermodynamic Solubility
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Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution and adjust the pH accurately to 7.4.
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the pH 7.4 PBS in a glass vial. The presence of visible solid material throughout the experiment is crucial to ensure saturation.
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Allow the system to equilibrate for at least 24-48 hours. This extended time is necessary to ensure a true thermodynamic equilibrium is reached between the solid and dissolved states.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for the solid to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved solids. This step is critical to avoid overestimation.
-
-
Quantification:
-
Quantify the concentration of the compound in the clear filtrate using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a standard curve of known concentrations.
-
Spectroscopic Profile for Structural Confirmation
Spectroscopic analysis provides an unassailable fingerprint of the molecule, confirming its identity and structural integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To provide an unambiguous confirmation of the molecular structure.
-
Methodology:
-
Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as it effectively solubilizes both the polar carboxylic acid and the less polar indole ring, and its exchangeable proton signals do not obscure the N-H and O-H signals.
-
Acquire a ¹H NMR spectrum. Expected signals would include:
-
A broad singlet for the carboxylic acid proton (>12 ppm).
-
A singlet for the indole N-H proton (~11-12 ppm).
-
Signals in the aromatic region (~7-8 ppm) corresponding to the protons on the indole ring.
-
A singlet for the methyl group protons (~2.5 ppm).
-
-
Acquire a ¹³C NMR spectrum to confirm the carbon backbone, including the characteristic carbonyl carbon signal (~160-170 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To identify the key functional groups present in the molecule.
-
Methodology:
-
Prepare a sample, typically as a potassium bromide (KBr) pellet, by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.
-
Acquire the spectrum.
-
-
Expected Characteristic Peaks:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[8][9]
-
N-H Stretch (Indole): A moderate, sharper peak around 3300-3400 cm⁻¹.
-
C=O Stretch (Carbonyl): A very strong, sharp absorption band around 1700-1725 cm⁻¹.[8]
-
High-Resolution Mass Spectrometry (HRMS)
-
Purpose: To confirm the elemental composition and molecular weight with high precision.
-
Methodology:
-
Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Analyze using Electrospray Ionization (ESI) coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Given the acidic nature of the molecule, analysis in negative ion mode ([M-H]⁻) is optimal.
-
-
Expected Result:
-
The primary ion observed will be [M-H]⁻ with a calculated m/z of 208.0160 .
-
A crucial confirmation will be the presence of the characteristic chlorine isotopic pattern: a second peak at [M+2-H]⁻ (m/z 210.0131) with an intensity approximately one-third that of the primary ion.
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Conclusion
6-chloro-7-methyl-1H-indole-2-carboxylic acid stands as a molecule of significant interest, leveraging the proven potential of the indole-2-carboxylic acid scaffold. However, its progression within any drug discovery program is contingent upon a thorough and accurate assessment of its fundamental physicochemical properties. Based on data from related analogs, researchers should anticipate challenges, particularly with aqueous solubility.
The experimental protocols detailed in this guide—from capillary melting point determination to high-resolution mass spectrometry—provide a robust, self-validating framework for generating the foundational data required for informed decision-making. By systematically characterizing its pKa, solubility, stability, and spectroscopic identity, research teams can proactively address potential liabilities, guide further structural optimization, and ultimately accelerate the path from discovery to development.
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